2-(Quinolin-6-YL)acetonitrile
Overview
Description
2-(Quinolin-6-YL)acetonitrile is an organic compound that features a quinoline ring attached to an acetonitrile group
Mechanism of Action
Target of Action
Quinoline derivatives, which include 2-(quinolin-6-yl)acetonitrile, are known to interact with a broad range of biological targets due to their versatile structure .
Mode of Action
Quinoline derivatives are known to undergo both nucleophilic and electrophilic substitution reactions . These reactions could potentially lead to changes in the targets they interact with.
Biochemical Pathways
Quinoline derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Quinoline derivatives are known to exhibit a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-sars-cov-2, and antituberculosis activities .
Biochemical Analysis
Biochemical Properties
Quinoline motifs are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the formation of hydrogen bonds and π-π stacking interactions due to the aromaticity of the quinoline ring .
Cellular Effects
Many quinoline-containing compounds have been reported as potential antitumor agents . They may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Molecular Mechanism
Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Quinoline derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Quinoline derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Quinoline derivatives can be directed to specific compartments or organelles based on their chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinolin-6-YL)acetonitrile typically involves the reaction of quinoline derivatives with acetonitrile under specific conditions. One common method includes the use of zinc(II) fluoride and tris-(dibenzylideneacetone)dipalladium(0) as catalysts in N,N-dimethylformamide at elevated temperatures . Another approach involves the use of rare-earth metal catalysts in water under reflux conditions .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and green chemistry principles to minimize environmental impact and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Quinolin-6-YL)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and strong bases are commonly employed.
Major Products
The major products formed from these reactions include various quinoline derivatives, such as quinoline-2-carboxylic acids, quinoline amines, and substituted quinolines .
Scientific Research Applications
2-(Quinolin-6-YL)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A nitrogen-containing heterocyclic compound with similar structural features.
Quinoline-2-carboxylic acid: A derivative of quinoline with a carboxylic acid group.
Quinoline amines: Compounds with an amine group attached to the quinoline ring.
Uniqueness
2-(Quinolin-6-YL)acetonitrile is unique due to its combination of the quinoline ring and the acetonitrile group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-quinolin-6-ylacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c12-6-5-9-3-4-11-10(8-9)2-1-7-13-11/h1-4,7-8H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSMUSDVKCMDGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CC#N)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621293 | |
Record name | (Quinolin-6-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103983-94-4 | |
Record name | (Quinolin-6-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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